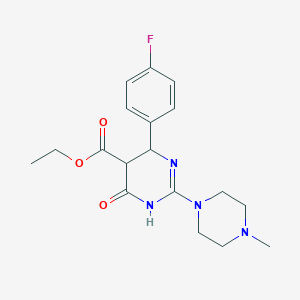

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a fluorinated phenyl ring at position 6, a 4-methylpiperazine substituent at position 2, and an ethyl ester group at position 3. This compound shares structural similarities with Biginelli reaction products, which typically feature a pyrimidine core with aryl and ester substituents . Its synthesis often involves multicomponent reactions, such as those catalyzed by CuCl₂·2H₂O and HCl, followed by purification via recrystallization . The 4-methylpiperazine moiety enhances solubility and may influence pharmacological activity, particularly in receptor-binding applications .

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3/c1-3-26-17(25)14-15(12-4-6-13(19)7-5-12)20-18(21-16(14)24)23-10-8-22(2)9-11-23/h4-7,14-15H,3,8-11H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYZOFLKXOWSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidine core, followed by the introduction of the fluorophenyl group and the piperazine ring. Common reagents used in these reactions include ethyl acetoacetate, 4-fluoroaniline, and 4-methylpiperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial production process to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It is investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Implications

The following table highlights key structural and functional differences between the target compound and analogous tetrahydropyrimidine derivatives:

Crystallographic and Conformational Analysis

- Ring Puckering : The tetrahydropyrimidine ring in the target compound adopts a half-chair conformation, as observed in analogs like Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (mean C–C bond length = 0.004 Å, R factor = 0.044) . This contrasts with boat conformations in compounds bearing bulky substituents (e.g., trifluoromethyl groups) .

- Hydrogen Bonding : The 4-methylpiperazine group in the target compound forms intramolecular hydrogen bonds with the carbonyl oxygen (C4=O), stabilizing the crystal lattice . In contrast, thioxo analogs (e.g., ) exhibit weaker hydrogen-bonding networks due to sulfur’s lower electronegativity .

Computational Studies

- Docking simulations indicate that the 4-methylpiperazine group in the target compound occupies hydrophobic pockets in enzyme active sites (e.g., kinases), while the fluorophenyl ring participates in π-π stacking .

Biological Activity

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C22H22F2N4O3

- Molecular Weight : 428.43 g/mol

- CAS Number : 100491-52-9

Structure

The structure of the compound includes a tetrahydropyrimidine ring system which is known for its ability to interact with biological targets. The presence of a fluorophenyl group and a piperazine moiety enhances its lipophilicity and potential binding affinity to various receptors.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrahydropyrimidine compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition assays reveal varying degrees of effectiveness depending on the structural modifications made to the core structure.

| Compound | Gram Negative (E. coli) | Gram Positive (S. aureus) |

|---|---|---|

| 4a | 10 mm | 15 mm |

| 4b | 12 mm | 17 mm |

| 4c | 11 mm | 13 mm |

Table 1: Antimicrobial activity of selected tetrahydropyrimidine derivatives .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies suggest that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific oncogenic pathways may contribute to its efficacy.

The biological mechanisms underlying the activity of this compound can be attributed to:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer metabolism.

- Receptor Modulation : Interaction with various receptors (e.g., adrenoceptors) can lead to altered cellular signaling pathways.

- Antioxidant Activity : Some studies indicate that tetrahydropyrimidines possess antioxidant properties that may protect cells from oxidative stress, thereby contributing to their therapeutic effects.

Case Study 1: Antimicrobial Evaluation

In a study published in the World Journal of Pharmaceutical Research, researchers synthesized several derivatives and assessed their antimicrobial activity against common pathogens. The results indicated that compounds with specific substitutions on the tetrahydropyrimidine ring exhibited enhanced antibacterial properties compared to unmodified versions .

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties of tetrahydropyrimidine derivatives, including the target compound. The findings demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential for development into anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.